molecular formula C9H12ClN3 B3246862 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine CAS No. 1803561-51-4

4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

Cat. No. B3246862
CAS RN: 1803561-51-4
M. Wt: 197.66
InChI Key: LVLWSXKRVKQCRD-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions are still under investigation. In

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine is still under investigation. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine are still being studied. However, some studies have suggested that this compound may have anticancer, antiviral, and neuroprotective effects. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine in scientific research is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. Additionally, this compound has low toxicity, making it a safe candidate for further research. However, one limitation of using this compound is its limited availability, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine. One direction is the investigation of its potential as an anticancer agent, antiviral agent, and treatment for neurological disorders. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound. Another direction is the synthesis of novel materials using 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine as a building block, which could lead to the development of new materials with unique properties. Overall, the study of 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has the potential to lead to significant advancements in various fields of science.

Scientific Research Applications

4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, antiviral agent, and as a treatment for neurological disorders. In materials science, 4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWSXKRVKQCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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4-Chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine

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